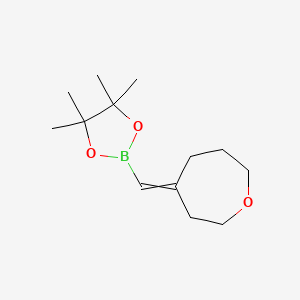
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the molecule can impart unique reactivity and stability, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions may include the use of a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions, where the boron center is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions can include boronic acids, borates, borohydrides, and various substituted boron-containing compounds. These products can be valuable intermediates in organic synthesis.
Scientific Research Applications
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane involves its reactivity at the boron center. The boron atom can interact with various nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing organic molecules such as:
Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups.
Boronate esters: Compounds with a boron atom bonded to two alkoxy groups.
Borohydrides: Compounds with a boron atom bonded to hydrogen atoms.
Uniqueness
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a boron center and an oxepane ring. This combination can impart unique reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C13H23BO3 |
|---|---|
Molecular Weight |
238.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3 |
InChI Key |
XDURUUIIAQVAMD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B14085596.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
![1-(2-Fluorophenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085609.png)
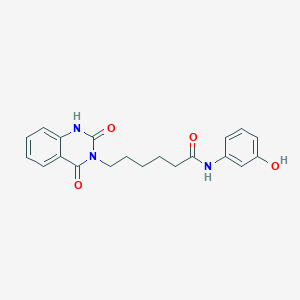
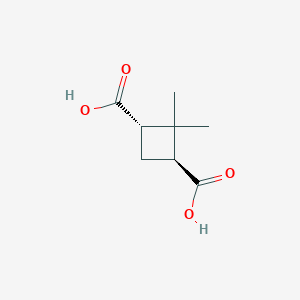
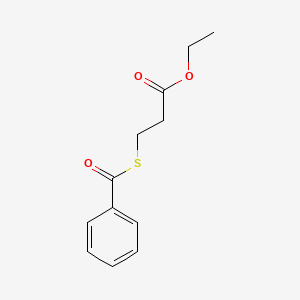
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
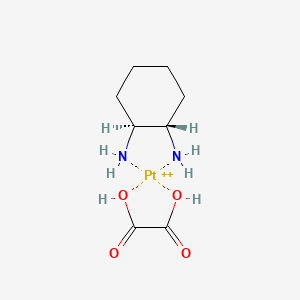
![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)
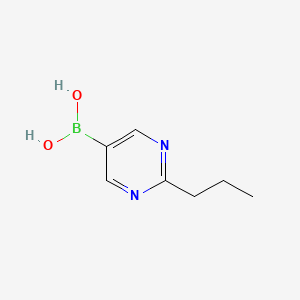
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
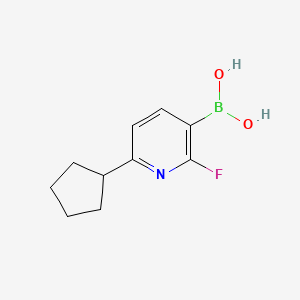
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)

